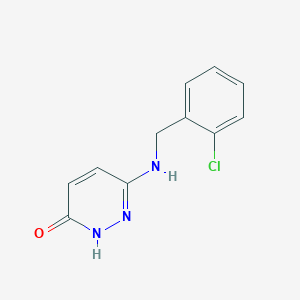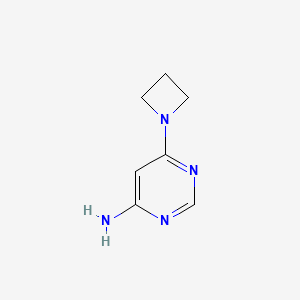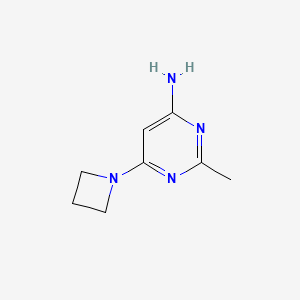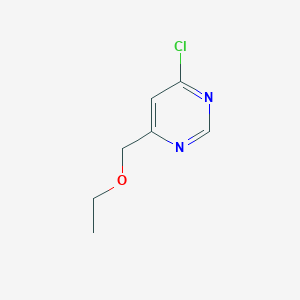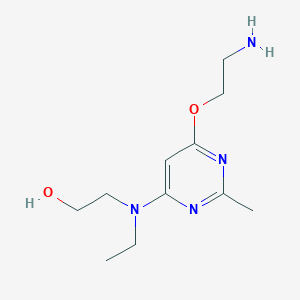
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
説明
“2-(2-Aminoethoxy)ethanol” is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminoethoxy)ethanol” is represented by the linear formula: NH2CH2CH2OCH2CH2OH .Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” is a liquid with a boiling point of 218-224 °C (lit.) and a density of 1.048 g/mL at 25 °C (lit.) . It is miscible with water .科学的研究の応用
Synthesis and Characterization
- A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized, showcasing the utility of palladium-catalyzed cross-coupling reactions for creating complex structures with potential applications in molecular recognition and assembly (Aakeröy et al., 2007).
- The study on arylsulfonylated 2-amino-6-methylpyrimidin derivatives offers insights into the synthesis and characterization of novel organic compounds, highlighting the impact of non-covalent interactions on their structural stability and properties. Such insights are crucial for the development of new materials and pharmaceuticals (Ali et al., 2021).
- Research on an alternative synthesis route for a complex compound illustrates the innovative approaches to creating molecules with potential therapeutic applications. This highlights the importance of synthetic chemistry in drug discovery and development (Shahinshavali et al., 2021).
Molecular Interactions and Docking Studies
- Studies on Schiff base ligands derived from 2,6-diaminopyridine and their complexes offer insights into DNA interaction and potential drug development. Such research underscores the role of molecular docking and interaction studies in identifying new therapeutic agents (Kurt et al., 2020).
Advanced Material Design
- The development of polymerizable naphthalimide dyes as one-component visible light initiators showcases the intersection of organic synthesis and material science, highlighting the potential for creating advanced materials with specific photopolymeric properties (Yang et al., 2018).
Theoretical and Computational Chemistry
- Theoretical insights into newly synthesized O-benzenesulfonylated pyrimidines provide a deeper understanding of the role of noncovalent interactions in supramolecular assemblies. This research emphasizes the importance of computational chemistry in predicting and rationalizing the properties of novel compounds (Ali et al., 2020).
Safety and Hazards
特性
IUPAC Name |
2-[[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-15(5-6-16)10-8-11(17-7-4-12)14-9(2)13-10/h8,16H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUVNKYLRBLNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





